molecular formula C22H21N3O6S2 B2681098 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 877650-93-6

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No.: B2681098
CAS No.: 877650-93-6
M. Wt: 487.55
InChI Key: MLFAADKMWBJWCW-UHFFFAOYSA-N
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Description

  • Reagents: 4-isopropoxybenzoic acid or its derivatives.

  • Conditions: Esterification under acidic conditions.

Industrial Production Methods

The industrial-scale synthesis typically mirrors the laboratory synthetic routes but is optimized for efficiency, cost, and safety. Use of continuous flow reactors, automated control of reaction conditions, and purification techniques like crystallization and chromatography ensure high yield and purity.

Preparation Methods

  • Reagents: Cyclopropanecarboxylic acid chloride.

  • Conditions: Carried out under anhydrous conditions using a base like triethylamine to neutralize the formed HCl.

  • Step 3: Formation of the pyran ring

    • Reagents: A suitable enone and a 1,3-diketone.

    • Conditions: Acidic or basic catalysts under reflux.

  • Step 4: Coupling of the thiadiazole and pyran fragments

    • Reagents: Use of a linking agent such as thioether.

    • Conditions: Mild heating in the presence of a base.

  • Chemical Reactions Analysis

    Types of Reactions

    The compound can undergo various reactions due to the diverse functional groups present:

    • Oxidation: The thiadiazole and pyran rings can be subjected to oxidation using agents like potassium permanganate.

    • Reduction: The ketone group in the pyran ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    • Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions under basic conditions.

    Common Reagents and Conditions

    • Oxidation: Potassium permanganate, acidic conditions.

    • Reduction: Lithium aluminum hydride, anhydrous conditions.

    • Substitution: Sodium hydride or other strong bases.

    Major Products Formed

    • Oxidation: Formation of carboxylic acids and ketones.

    • Reduction: Formation of alcohols.

    • Substitution: Formation of substituted cyclopropane derivatives.

    Scientific Research Applications

    Chemistry

    The compound serves as a precursor for the synthesis of other complex organic molecules, enabling the exploration of novel reaction mechanisms and pathways.

    Biology

    In biological research, this compound can act as a probe for studying enzyme-substrate interactions due to its intricate structure and functional group diversity.

    Medicine

    In medicinal chemistry, the compound's structure is investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry

    The compound finds applications in the development of advanced materials with unique properties, such as catalysts or polymers with specific functionalities.

    Mechanism of Action

    The compound exerts its effects through several molecular pathways:

    • Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is crucial in medicinal applications where enzyme inhibition is a therapeutic goal.

    • Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways.

    • Redox Reactions: The thiadiazole and pyran rings can participate in redox reactions, impacting cellular oxidative stress levels.

    Comparison with Similar Compounds

    Compared to other compounds with similar structures, such as 1,3,4-thiadiazole derivatives or pyran derivatives, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate stands out due to the presence of all three moieties in one molecule. This unique combination enhances its reactivity and broadens its range of applications.

    Similar Compounds

    • 1,3,4-thiadiazole-2-thiol

    • 4-oxo-4H-pyran-3-carboxylates

    • Cyclopropanecarboxamides

    • Isopropoxybenzoates

    Properties

    IUPAC Name

    [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H21N3O6S2/c1-12(2)30-15-7-5-14(6-8-15)20(28)31-18-10-29-16(9-17(18)26)11-32-22-25-24-21(33-22)23-19(27)13-3-4-13/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MLFAADKMWBJWCW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H21N3O6S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    487.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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